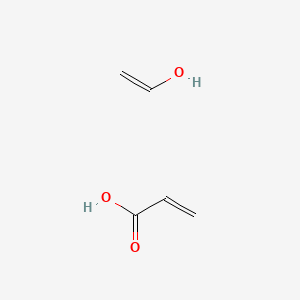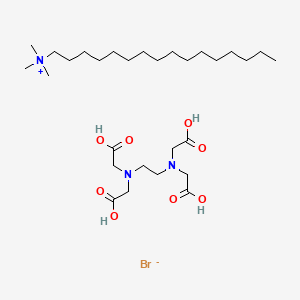![molecular formula C16H21NO B1230270 N-(2,4-dimethylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B1230270.png)
N-(2,4-dimethylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide is a monoterpenoid.
Wissenschaftliche Forschungsanwendungen
1. Crystal Structure and Interactions
- The compound is a formamidine pesticide with two independent and conformationally similar molecules in its asymmetric unit. The crystal structure is stabilized by C-H⋯N hydrogen bonds, C-H⋯π, and π–π interactions, forming one-dimensional chains extending in a specific direction. This study contributes to the understanding of molecular interactions and crystal packing in similar compounds (Sangjin Lee et al., 2013).
2. Anticonvulsant Activity
- Research on a related compound (4-amino-N-(2,6-dimethylphenyl)benzamide) demonstrated effective anticonvulsant properties in animal models. By modifying the molecular structure, researchers aimed to reduce metabolic N-acetylation, resulting in compounds with significant anticonvulsant activity and prolonged plasma concentrations, contributing to the development of new anticonvulsant drugs (D. Robertson et al., 1987).
3. Antimicrobial, Antioxidant, and Insect Antifeedant Properties
- A series of derivatives of the compound demonstrated antimicrobial and antioxidant activities against various bacterial and fungal strains. Additionally, these derivatives showed insect antifeedant activities, indicating potential applications in agriculture and pest control (G.Thirunarayanan, 2015).
4. Selective Potassium Channel Opener
- A study identified N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides as selective openers for certain potassium channels, highlighting their potential as tools for understanding neuronal activity and possibly treating neurological disorders (Haibo Yu et al., 2011).
5. Polymer and Material Science
- Research has explored the utility of related bicyclic compounds in the synthesis of polyimides, which are known for their high thermal stability and excellent transparency. These materials have potential applications in electronics and optics due to their unique properties (Yasufumi Watanabe et al., 2002).
Eigenschaften
Produktname |
N-(2,4-dimethylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide |
|---|---|
Molekularformel |
C16H21NO |
Molekulargewicht |
243.34 g/mol |
IUPAC-Name |
N-(2,4-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C16H21NO/c1-10-3-6-15(11(2)7-10)17-16(18)14-9-12-4-5-13(14)8-12/h3,6-7,12-14H,4-5,8-9H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
IDQTVKSYFJYROY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC3CCC2C3)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC3CCC2C3)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



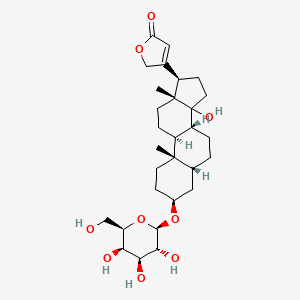
![3,6,9-Trimethyl-5,6,6a,7-tetrahydroazuleno[4,5-b]furan-4,8-dione](/img/structure/B1230188.png)
![N-[4-[(1,2-dimethyl-5-indolyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B1230192.png)


![[5-(2-Furanyl)-3-isoxazolyl]-(4-methyl-1-piperidinyl)methanone](/img/structure/B1230197.png)
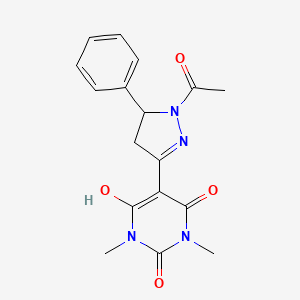
![[(2R,3R,4R,5S)-5-[(1R)-2-amino-1-[[(2S,3S,4S)-3,4-dihydroxy-6-[[(3S,7R)-7-methyl-2-oxoazepan-3-yl]carbamoyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-oxoethyl]-2-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl] decanoate](/img/structure/B1230199.png)
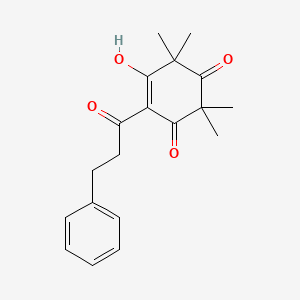
![naphtho[2,3-c]furan-1(3H)-one](/img/structure/B1230204.png)
![2-[(2-nitro-3-pyridinyl)oxy]-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B1230205.png)

